molecular formula C8H15NO4S2 B2434086 1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1798544-30-5

1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No. B2434086
CAS RN: 1798544-30-5
M. Wt: 253.33
InChI Key: KMLNOZQGFDKUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . It also has sulfonyl groups attached to it, which are functional groups consisting of a sulfur atom bonded to two oxygen atoms and an organic group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the sulfonyl groups attached to it. The cyclopropyl and methyl groups attached to the sulfonyl groups would also be key features .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution reactions . The sulfonyl groups could also potentially participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Organocatalytic Applications

Organocatalysis using pyrrolidine derivatives has shown significant efficiency in chemical reactions. Singh et al. (2013) demonstrated that a pyrrolidine-based catalyst derived from l-proline efficiently catalyzed the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, producing γ-nitro carbonyl compounds with high yield and stereoselectivity without any additive (Singh et al., 2013). Fukuzawa and Oki (2008) reported that a copper(I)/ClickFerrophos complex catalyzed the asymmetric 1,3-dipolar cycloaddition reaction of azomethine ylides with vinyl sulfone, yielding exo-2,4,5-trisubstituted pyrrolidines with high enantioselectivity (Fukuzawa & Oki, 2008).

Synthesis and Antimicrobial Activity

Zareef et al. (2008) successfully achieved cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, indicating the potential for creating novel compounds with antimicrobial properties. The use of polyphosphate ester (PPE) significantly reduced reaction times and improved yields (Zareef et al., 2008).

Novel Compound Synthesis

Jahanshahi et al. (2018) showcased the chemoselective synthesis of novel (1-methyl-1H-pyrrol-2-yl)-[2,3-d]pyrimidine derivatives via a condensation reaction catalyzed by hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid. The method offered good yields, short reaction times, and highlighted the recyclability of the catalyst. Some synthesized compounds exhibited encouraging antibacterial activity (Jahanshahi et al., 2018).

Sulfonamides as Novel Terminators

Haskins and Knight (2002) discovered that trifluoromethanesulfonic (triflic) acid catalyzed the 5-endo cyclisation of homoallylic sulfonamides to produce pyrrolidines, demonstrating the potential of sulfonamides as terminators in cationic cyclisations for the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, many pyrrolidine derivatives exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activity of many pyrrolidine derivatives .

properties

IUPAC Name

1-cyclopropylsulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S2/c1-14(10,11)8-4-5-9(6-8)15(12,13)7-2-3-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNOZQGFDKUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.